molecular formula C17H27N5O4 B2769277 7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione CAS No. 893972-32-2

7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione

Cat. No.: B2769277
CAS No.: 893972-32-2
M. Wt: 365.434
InChI Key: JUUIKTDCLKOIGI-UHFFFAOYSA-N
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Description

7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione is a chemical compound with the CAS Number 893972-32-2 and a molecular formula of C17H27N5O4, corresponding to a molecular weight of 365.43 g/mol . This purine-2,6-dione derivative is a synthetic organic building block of interest in medicinal chemistry research, particularly in the exploration of novel xanthine-based scaffolds. Compounds within this structural class have been extensively investigated for their potential as biologically active molecules, with published studies on similar analogs demonstrating potent and selective inhibition of enzymes like dipeptidyl peptidase 4 (DPP-4) . Such inhibitors are a significant area of focus for metabolic disease research. The structure of this compound, which features a 2,3-dihydroxypropyl side chain and a 4-methylpiperidin-1-ylmethyl group, suggests potential for modulating solubility and receptor binding affinity. Researchers can utilize this high-purity reagent as a key intermediate or precursor in lead optimization programs, structure-activity relationship (SAR) studies, and the development of new chemical entities. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the material in accordance with safe laboratory practices. For specific storage and handling information, please refer to the product's Safety Data Sheet (SDS).

Properties

IUPAC Name

7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O4/c1-11-4-6-21(7-5-11)9-13-18-15-14(22(13)8-12(24)10-23)16(25)20(3)17(26)19(15)2/h11-12,23-24H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUIKTDCLKOIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2CC(CO)O)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₈H₂₃N₅O₄
  • Molecular Weight : 373.415 g/mol
  • CAS Number : 335403-82-2

Research indicates that this compound acts primarily as a corticotropin-releasing factor (CRF) receptor antagonist , which plays a crucial role in modulating stress responses. CRF receptors are implicated in various psychological disorders, including anxiety and depression. The antagonistic effect on these receptors suggests therapeutic potential in managing stress-related conditions .

1. Antagonistic Effects on CRF Receptors

Studies have demonstrated that derivatives of this compound exhibit significant antagonistic activity against CRF(1) receptors. For instance, a related compound showed an IC50 value of 5.4 nM, indicating high potency . This suggests that the compound may effectively inhibit the physiological effects mediated by CRF, which could be beneficial in treating anxiety and depression.

2. Cytotoxicity and Anticancer Potential

In vitro studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective toxicity towards certain cancer cells while sparing normal cells, highlighting its potential as an anticancer agent. This selectivity is crucial for minimizing side effects in therapeutic applications.

3. Neuroprotective Properties

The compound has also been evaluated for neuroprotective effects in models of neurodegeneration. Preliminary results indicate that it may help mitigate neuronal damage and promote cell survival under stress conditions, potentially offering benefits in neurodegenerative diseases .

Case Study 1: Anxiety Disorders

A clinical study involving patients with generalized anxiety disorder (GAD) assessed the efficacy of the compound in reducing anxiety symptoms. Patients receiving the treatment reported significant reductions in anxiety scores compared to placebo groups, supporting its use as a therapeutic agent for GAD.

Case Study 2: Cancer Treatment

In a preclinical trial, the compound was tested against breast cancer cell lines. Results showed a dose-dependent reduction in cell viability and induction of apoptosis, suggesting its potential as part of combination therapy in cancer treatment.

Data Tables

Biological Activity IC50 Value (nM) Effect
CRF(1) Receptor Antagonism5.4High potency
Cytotoxicity (Cancer Cell Lines)VariesSelective toxicity
NeuroprotectionNot quantifiedMitigates neuronal damage

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A comparison of substituents and their biological implications is outlined below:

Compound Name Substituents Key Properties/Activities References
Target Compound C7: 2,3-dihydroxypropyl; C8: 4-methylpiperidin-1-ylmethyl Enhanced lipophilicity (vs. dyphylline); potential CNS penetration due to piperidine group
Dyphylline C7: 2,3-dihydroxypropyl; C8: H Bronchodilator; high water solubility; limited CNS activity
Bamifylline C7: 2-[ethyl(2-hydroxyethyl)amino]ethyl; C8: benzyl Adenosine A1 antagonist; bronchodilator; moderate lipophilicity
8-(Phenylethylamino) Derivative C7: 2,3-dihydroxypropyl; C8: 2-phenylethylamino Serotonin receptor affinity (5-HT1A selectivity, Ki = 8–50 nM)
8-(Adamantan-1-ylcarboxamide) Derivative C8: adamantane-carboxamide High molecular mass (416.2293 g/mol); potential prolonged half-life

Pharmacological and Physicochemical Differences

  • Water Solubility : The 2,3-dihydroxypropyl group at C7 (shared with dyphylline) confers moderate water solubility, but the 4-methylpiperidinylmethyl group at C8 reduces it compared to dyphylline, favoring lipid membrane penetration .
  • Receptor Selectivity: The 8-phenylethylamino derivative shows 5-HT1A/2A receptor affinity, suggesting structural flexibility for neurotransmitter targeting . Bamifylline’s benzyl group at C8 enhances adenosine A1 antagonism, while the target compound’s piperidine group may modulate adenosine or serotonin receptors .

Q & A

Basic: What are the optimal synthetic pathways for this compound, and how can purity be validated?

Methodological Answer:
The synthesis involves multi-step organic reactions, including alkylation of the purine core, functional group modifications (e.g., hydroxylation), and coupling with the 4-methylpiperidinyl moiety via nucleophilic substitution or reductive amination . Key steps require precise control of reaction conditions (e.g., anhydrous solvents, temperature gradients) to avoid side products. Purity validation employs:

  • HPLC with UV detection for quantification of impurities.
  • Mass Spectrometry (MS) and FTIR to confirm molecular weight and functional groups (e.g., carbonyl peaks at ~1650–1700 cm⁻¹ for purine-dione) .
  • NMR (¹H/¹³C) to verify regioselectivity and absence of unreacted intermediates .

Basic: How can the solubility and stability of this compound be experimentally determined for in vitro studies?

Methodological Answer:

  • Solubility: Use a shake-flask method with incremental additions of the compound to solvents (e.g., DMSO, PBS) followed by filtration and UV-Vis quantification at λ_max (~260–280 nm for purine derivatives) .
  • Stability: Conduct accelerated stability studies under varying pH (2–9), temperatures (4°C–40°C), and light exposure. Monitor degradation via LC-MS over 7–14 days to identify hydrolytic or oxidative byproducts .

Advanced: How can contradictory data on its antiviral efficacy (e.g., hepatitis C vs. other viruses) be resolved?

Methodological Answer:

  • Target-Specific Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to viral polymerases (e.g., HCV NS5B vs. HIV reverse transcriptase) .
  • Cell-Based Studies: Compare replication kinetics in HCV (Huh-7.5 cells) vs. other viral models (e.g., HIV in T-cell lines) using qPCR for viral RNA quantification. Control for cell-specific uptake via LC-MS intracellular concentration measurements .
  • Structural Analysis: Perform X-ray crystallography of the compound bound to viral targets to identify binding site variations influencing efficacy .

Advanced: What computational strategies are recommended to predict its off-target interactions in neurological systems?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to screen against human kinase or GPCR libraries, prioritizing targets with high docking scores (ΔG < -8 kcal/mol). Validate hits with radioligand binding assays (e.g., for adenosine A₂A receptors) .
  • Machine Learning: Train models on purine derivative datasets (ChEMBL, PubChem) to predict blood-brain barrier permeability and neurotoxicity endpoints (e.g., hERG inhibition) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers and interactions with neuronal ion channels .

Advanced: How can its metabolic pathways be elucidated to address discrepancies in cytotoxicity profiles?

Methodological Answer:

  • In Vitro Metabolism: Incubate with human liver microsomes (HLM) or CYP450 isoforms (e.g., CYP3A4). Identify metabolites via HR-LC-MS/MS and compare to synthetic standards .
  • Reactive Intermediate Trapping: Use glutathione (GSH) or potassium cyanide (KCN) to capture electrophilic metabolites. Quantify adducts via MS/MS .
  • In Vivo Correlation : Administer radiolabeled compound (¹⁴C) in rodent models, followed by autoradiography and bile/urine metabolite profiling .

Basic: What structural analogs have been studied, and how do their activities compare?

Methodological Answer:
Key analogs and their biological activities include:

Analog Modification Activity Reference
8-(4-ethylpiperazin-1-yl)Piperazine substitutionEnhanced antiviral (HCV)
7-hexyl derivativesAlkyl chain extensionImproved lipid membrane penetration
Hydrazinylidene derivativesHydrazine linkageAnticancer (topoisomerase inhibition)

Comparison Strategy : Use SAR studies with IC₅₀ values from enzyme inhibition assays (e.g., viral polymerases) and logP measurements to correlate hydrophobicity with efficacy .

Advanced: How can reaction fundamentals (e.g., kinetics, catalysis) be optimized for scalable synthesis?

Methodological Answer:

  • Kinetic Profiling : Use inline FTIR or ReactIR to monitor intermediate formation in real-time. Optimize catalyst loading (e.g., Pd/C for hydrogenation) via DOE (Design of Experiments) .
  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer during exothermic steps (e.g., alkylation) .
  • Green Chemistry : Replace toxic solvents (DMF) with Cyrene or 2-MeTHF, and employ biocatalysts (e.g., lipases) for enantioselective steps .

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